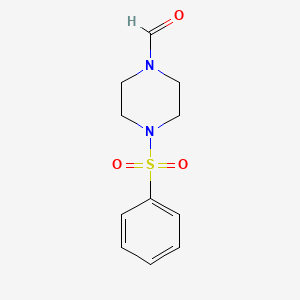

4-(Benzenesulfonyl)piperazine-1-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(benzenesulfonyl)piperazine-1-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3S/c14-10-12-6-8-13(9-7-12)17(15,16)11-4-2-1-3-5-11/h1-5,10H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDXHRXXJOILMFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C=O)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzenesulfonyl)piperazine-1-carbaldehyde typically involves the reaction of piperazine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then oxidized to form the aldehyde group. The reaction conditions often include:

Temperature: Ambient to moderate heating

Solvent: Dichloromethane or similar organic solvents

Catalysts: None required for the initial sulfonylation, but oxidizing agents like pyridinium chlorochromate (PCC) may be used for the aldehyde formation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-(Benzenesulfonyl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution

Reduction: Sodium borohydride in methanol

Substitution: Nucleophiles like amines or thiols in the presence of a base

Major Products Formed:

Oxidation: 4-(Phenylsulfonyl)piperazine-1-carboxylic acid

Reduction: 4-(Phenylsulfonyl)piperazine-1-methanol

Substitution: Various substituted piperazine derivatives depending on the nucleophile used

Scientific Research Applications

Organic Synthesis

4-(Benzenesulfonyl)piperazine-1-carbaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in the development of pharmaceuticals and agrochemicals due to its ability to participate in various chemical reactions such as oxidation, reduction, and substitution .

Research indicates that this compound can act as a building block for biologically active compounds. Its derivatives have been explored for potential applications in treating neurodegenerative diseases by targeting nicotinic acetylcholine receptors, which are implicated in conditions such as Alzheimer’s and Parkinson’s diseases . Additionally, piperazine derivatives have shown promise as inhibitors of human acetylcholinesterase, suggesting potential use in cognitive enhancement therapies .

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its anti-inflammatory and analgesic properties. Studies have demonstrated that piperazine derivatives can exhibit significant antimicrobial activity against resistant bacterial strains, making them valuable candidates for new antibiotic therapies . Furthermore, research into its structure-activity relationship has revealed that modifications can enhance its efficacy against specific pathogens .

Case Studies

Several studies have documented the effectiveness of piperazine derivatives containing the benzenesulfonyl group:

- Study on Antimicrobial Activity : A study demonstrated that derivatives of piperazine including this compound showed enhanced activity against ciprofloxacin-resistant Pseudomonas aeruginosa strains, indicating its potential as a lead compound for antibiotic development .

- Neuropharmacological Research : Research focusing on piperazine derivatives has shown their efficacy in modulating cholinergic neurotransmission, which is crucial for cognitive function. This suggests that compounds derived from this compound could be explored further for treating cognitive disorders .

Mechanism of Action

The mechanism of action of 4-(Benzenesulfonyl)piperazine-1-carbaldehyde involves its interaction with various molecular targets. The phenylsulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their function. These interactions can affect various biochemical pathways, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares 4-(Benzenesulfonyl)piperazine-1-carbaldehyde with structurally related compounds, emphasizing substituent effects on physicochemical and biological properties:

Physicochemical Properties

- Lipophilicity : Bulky substituents (e.g., benzhydryl or methoxynaphthalenyl) increase logP values, enhancing blood-brain barrier penetration but reducing aqueous solubility .

- Electronic Effects : Electron-withdrawing groups (e.g., nitro) enhance the electrophilicity of the carbaldehyde, favoring reactions with thiols or amines in biological systems .

Research Findings and Trends

- Structural Optimization : Recent studies focus on substituting the benzenesulfonyl group with heteroaromatic sulfonamides (e.g., pyridinyl or benzimidazolyl) to improve target selectivity .

- Hybrid Molecules : Carbaldehyde derivatives are increasingly used to design hybrid molecules, such as hydrazone-linked sulfonamides, which combine dual mechanisms of action (e.g., antioxidant and antimicrobial) .

- Crystallographic Insights : X-ray studies of 1-benzhydryl-4-(benzenesulfonyl)piperazine reveal a chair conformation in the piperazine ring and intermolecular C–H···O hydrogen bonding, critical for crystal packing and stability .

Biological Activity

4-(Benzenesulfonyl)piperazine-1-carbaldehyde is a piperazine derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of a benzenesulfonyl group attached to a piperazine ring, along with an aldehyde functional group. Its unique structure suggests various biological applications, particularly in medicinal chemistry.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, piperazine derivatives have been shown to inhibit the growth of various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds often fall below those of standard antibiotics, indicating their potential as effective antimicrobial agents .

Acetylcholinesterase Inhibition

A notable area of research involves the inhibition of human acetylcholinesterase (AChE), an enzyme critical in neurotransmission. Virtual screening studies have demonstrated that certain piperazine derivatives can bind effectively to both the peripheral anionic site and catalytic sites of AChE, suggesting their utility in treating neurodegenerative disorders such as Alzheimer's disease. This mechanism enhances cholinergic neurotransmission by preventing the breakdown of acetylcholine .

Anticancer Activity

Emerging studies suggest that this compound may possess anticancer properties. Compounds with similar structural motifs have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The precise mechanisms remain under investigation, but preliminary results indicate that these compounds may interfere with cellular signaling pathways involved in cancer progression .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various piperazine derivatives, including those structurally related to this compound. The results showed that these derivatives exhibited potent activity against multiple bacterial strains, with MIC values ranging from 1 to 10 µg/mL, significantly lower than those observed for conventional antibiotics like norfloxacin .

Acetylcholinesterase Inhibition Study

In another study focusing on AChE inhibition, several piperazine derivatives were subjected to molecular docking simulations. The findings revealed that compounds closely related to this compound demonstrated strong binding affinities at critical sites on AChE, which could translate into therapeutic benefits for cognitive enhancement in Alzheimer's patients .

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, AChE inhibition |

| 4-(2-Methoxyphenyl)piperazine | Structure | Anticancer properties |

| 1-(1,4-benzodioxane-2-carbonyl) piperazine | Structure | AChE inhibition |

Q & A

Q. Table 1: Structural Analogs and Binding Affinities

| Compound | Modification | IC₅₀ (nM) | Reference |

|---|---|---|---|

| 4-(Pyridin-2-yl)piperazine | Pyridine instead of benzene | 120 | |

| 4-(Nitro)piperazine | Nitro group substitution | 450 |

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

Contradictions often arise from:

- Solubility Differences : Use standardized solvents (e.g., DMSO with <0.1% water) to ensure consistent bioavailability .

- Isomerism : Check for unintended enantiomers via chiral HPLC; the carbaldehyde group may induce racemization .

- Assay Variability : Validate assays with positive controls (e.g., known receptor antagonists) and replicate experiments across labs .

Advanced: What strategies enable selective functionalization of the carbaldehyde group?

Methodological Answer:

- Protection/Deprotection : Use thioacetals to protect the aldehyde during sulfonyl group modifications .

- Nucleophilic Additions : React with Grignard reagents under anhydrous conditions to form secondary alcohols without sulfonyl interference .

- Reductive Amination : Convert the aldehyde to an amine using NaBH₃CN and primary amines, optimizing pH (6–7) to avoid side reactions .

Basic: What are common reactions involving the aldehyde group?

Methodological Answer:

- Condensation : React with hydrazines to form hydrazones for crystallography studies (e.g., X-ray diffraction) .

- Oxidation : Convert to carboxylic acid using KMnO₄ in acidic media (yield ~70%) .

- Reduction : Reduce to hydroxymethyl using NaBH₄; monitor reaction progress via TLC .

Advanced: How to evaluate its pharmacokinetic properties in vitro?

Methodological Answer:

Permeability : Use Caco-2 cell monolayers to predict intestinal absorption; aim for Papp >1×10⁻⁶ cm/s .

Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

CYP Inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Advanced: What computational methods predict its reactivity in biological systems?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to model interactions with target receptors (e.g., dopamine D3) .

- DFT Calculations : Calculate Fukui indices to identify electrophilic sites (e.g., aldehyde carbon) prone to nucleophilic attack .

- MD Simulations : Simulate solvation dynamics in water/octanol to predict logP values .

Basic: What structural analogs exist, and how do they differ in activity?

Methodological Answer:

Key analogs include:

- 4-(Nitro)piperazine-1-carbaldehyde : Lower solubility but higher receptor affinity due to nitro electron withdrawal .

- 4-(Pyrimidin-2-yl)piperazine : Enhanced π-π stacking with aromatic residues in receptor pockets .

- 4-(Carbazol-9-yl) derivatives : Extended conjugation improves fluorescence for imaging studies .

Advanced: How to assess its role as a building block in multi-step syntheses?

Methodological Answer:

Convergent Synthesis : Couple with aryl boronic acids via Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄ catalyst) .

Solid-Phase Synthesis : Immobilize via aldehyde-amine Schiff base formation on Wang resin for combinatorial libraries .

Scale-Up Challenges : Optimize catalyst loading (0.5–1 mol%) and solvent recycling to reduce costs at >10 g scale .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.